1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate
Overview
Description
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate involves its interaction with the dopamine and serotonin receptors. This compound has been shown to act as an agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. These interactions modulate the release of dopamine and serotonin, which are important neurotransmitters involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate are complex and depend on its interaction with the dopamine and serotonin receptors. This compound has been shown to modulate the release of dopamine and serotonin, which can affect various physiological processes, including mood, cognition, and motor function. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a biochemical effect that has potential therapeutic implications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate in lab experiments include its potential as a modulator of the dopamine and serotonin receptors, which are important targets for drug discovery and neuroscience research. Additionally, this compound has potential as an anticancer agent, which is an important area of research. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which requires careful interpretation of the results. Additionally, the potential side effects of this compound need to be carefully considered.
Future Directions
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate. One potential direction is to study the structure-activity relationship of this compound to identify more potent and selective modulators of the dopamine and serotonin receptors. Additionally, the potential use of this compound as an anticancer agent needs to be further explored. Finally, the potential side effects of this compound need to be carefully studied to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research is needed to fully understand the potential of this compound as a modulator of the dopamine and serotonin receptors and as an anticancer agent.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate has been used in various research applications, including drug discovery, neuroscience, and cancer research. This compound has been shown to have potential as a modulator of the dopamine and serotonin receptors, which are important neurotransmitters involved in various physiological and pathological processes. Additionally, this compound has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4.C2H2O4/c1-26-18-8-7-15(13-17(18)22)14-23-9-11-24(12-10-23)21(25)16-5-4-6-19(27-2)20(16)28-3;3-1(4)2(5)6/h4-8,13H,9-12,14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUBMJAXVMGTSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.